molecular formula C20H20FNO2 B496155 2-(((2-((2-Fluorobenzyl)oxy)naphthalen-1-yl)methyl)amino)ethanol

2-(((2-((2-Fluorobenzyl)oxy)naphthalen-1-yl)methyl)amino)ethanol

Cat. No.: B496155
M. Wt: 325.4g/mol
InChI Key: ZKYDMIUMCJOIHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((2-((2-Fluorobenzyl)oxy)naphthalen-1-yl)methyl)amino)ethanol is a complex organic compound with the molecular formula C20H20FNO2 It is characterized by the presence of a fluorobenzyl group, a naphthyl group, and an ethanolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2-((2-Fluorobenzyl)oxy)naphthalen-1-yl)methyl)amino)ethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorobenzyl Intermediate: The initial step involves the preparation of the 2-fluorobenzyl intermediate through a nucleophilic substitution reaction.

    Coupling with Naphthyl Derivative: The fluorobenzyl intermediate is then coupled with a naphthyl derivative under basic conditions to form the desired naphthyl-fluorobenzyl ether.

    Introduction of the Ethanolamine Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(((2-((2-Fluorobenzyl)oxy)naphthalen-1-yl)methyl)amino)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(((2-((2-Fluorobenzyl)oxy)naphthalen-1-yl)methyl)amino)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(((2-((2-Fluorobenzyl)oxy)naphthalen-1-yl)methyl)amino)ethanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(((2-((2-Fluorobenzyl)oxy)naphthalen-1-yl)methyl)amino)ethanol
  • 2-[({2-[(2-Fluorobenzyl)oxy]-1-naphthyl}methyl)amino]propanol
  • 2-[({2-[(2-Fluorobenzyl)oxy]-1-naphthyl}methyl)amino]butanol

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H20FNO2

Molecular Weight

325.4g/mol

IUPAC Name

2-[[2-[(2-fluorophenyl)methoxy]naphthalen-1-yl]methylamino]ethanol

InChI

InChI=1S/C20H20FNO2/c21-19-8-4-2-6-16(19)14-24-20-10-9-15-5-1-3-7-17(15)18(20)13-22-11-12-23/h1-10,22-23H,11-14H2

InChI Key

ZKYDMIUMCJOIHQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2CNCCO)OCC3=CC=CC=C3F

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CNCCO)OCC3=CC=CC=C3F

Origin of Product

United States

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